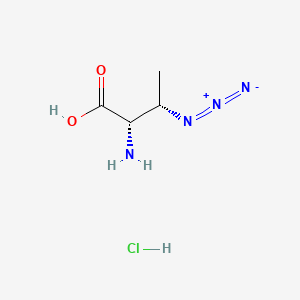
H-Gly-Gly-Gly-Lys(N3) HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Gly-Gly-Gly-Lys(N3) HCl, also known as Glycyl-L-Lysine-HCl, is an amino acid derivative commonly used in scientific research. It is a naturally occurring amino acid derivative, often used as a substrate for peptide synthesis, as well as for other biochemical and physiological experiments.
科学研究应用
H-Gly-Gly-Gly-Lys(N3) HCl is used in a variety of scientific research applications. It is often used as a substrate for peptide synthesis, as well as for other biochemical and physiological experiments. It is also used in protein structure studies, as it can be used to modify the structure of proteins, allowing for more detailed analysis. Additionally, it can be used to study the activity of enzymes, as well as the structure and function of various biological molecules.
作用机制
H-Gly-Gly-Gly-Lys(N3) HCl is a substrate for peptide synthesis. The reaction of H-Gly-Gly-Gly-Lys(N3) HCl with amino acids results in the formation of a peptide bond, which is a type of covalent bond. This bond is formed when the carboxyl group of one amino acid is linked to the amino group of another amino acid. This reaction can be used to synthesize a variety of different peptides.
Biochemical and Physiological Effects
H-Gly-Gly-Gly-Lys(N3) HCl is known to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, as well as having an effect on the structure and function of various biological molecules. Additionally, it has been shown to have an effect on the immune system, as well as on the metabolism of various molecules.
实验室实验的优点和局限性
H-Gly-Gly-Gly-Lys(N3) HCl has several advantages and limitations when used in lab experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable, which makes it ideal for long-term experiments. However, it is important to note that it can be toxic in high concentrations, and it can react with other molecules, making it difficult to control the reaction.
未来方向
There are a variety of potential future directions for H-Gly-Gly-Gly-Lys(N3) HCl. One potential direction is to further explore its use as a substrate for peptide synthesis, as well as its potential applications in protein structure studies. Additionally, it could be used to further study the effects it has on the immune system, metabolism, and other biochemical and physiological processes. Additionally, it could be used to further explore its potential as a drug delivery system, as well as its potential applications in gene therapy. Finally, it could be further explored for its potential use in the development of new therapies for various diseases.
合成方法
H-Gly-Gly-Gly-Lys(N3) HCl is synthesized by the reaction of Glycine and L-Lysine, using a hydrochloric acid solution. The reaction is typically conducted in aqueous solution at room temperature, and the resulting product is a white powder. The reaction is typically carried out in a two-step process: first, the amino acids are reacted with hydrochloric acid, and then the resulting product is purified by precipitation.
属性
IUPAC Name |
(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-6-azidohexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N7O5.ClH/c13-5-9(20)15-6-10(21)16-7-11(22)18-8(12(23)24)3-1-2-4-17-19-14;/h8H,1-7,13H2,(H,15,20)(H,16,21)(H,18,22)(H,23,24);1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWDRASZJQHVLA-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN=[N+]=[N-])C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN7O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.80 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-Gly-Gly-Lys(N3) HCl | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














